molecular formula C27H29N3O3 B2394793 1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(4-butoxyphenyl)urea CAS No. 1203407-82-2

1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(4-butoxyphenyl)urea

Cat. No.: B2394793
CAS No.: 1203407-82-2
M. Wt: 443.547
InChI Key: KOSZNPRRXYVVQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(4-butoxyphenyl)urea is a useful research compound. Its molecular formula is C27H29N3O3 and its molecular weight is 443.547. The purity is usually 95%.
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Scientific Research Applications

Anticancer Potential

  • Anticancer Agent Synthesis : The tetrahydroisoquinoline moiety, as found in 1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(4-butoxyphenyl)urea, has been synthesized and studied for its anticancer properties. Compounds with this moiety have demonstrated significant cytotoxic activities against various breast cancer cell lines (Redda, Gangapuram, & Ardley, 2010).

Chemical Synthesis and Biological Activities

  • Synthesis and Biological Evaluation of Derivatives : Novel urea and bis-urea derivatives with primaquine and substituted benzene moieties, similar to the compound , have been synthesized and evaluated for biological activity. These compounds showed significant antiproliferative effects and high antioxidant activity, indicating potential therapeutic applications (Perković et al., 2016).

Development of Antiinflammatory Agents

  • Antiinflammatory Potential : A series of 1-benzoyl- and 1-phenylisoquinolineacetic acid derivatives, structurally related to this compound, were synthesized and tested for antiinflammatory activity. These compounds showed promising results in certain inflammation models (Walsh, Sancilio, & Reese, 1978).

Application in Neuropharmacology

  • Anti-Acetylcholinesterase Activity : Some urea derivatives similar to the discussed compound have been evaluated for their anti-acetylcholinesterase activity, indicating potential applications in neuropharmacology and the treatment of conditions like Alzheimer's disease (Vidaluc et al., 1994).

Synthesis and Pharmacological Characterization

  • TRPV1 Antagonists for Pain Management : The structure-activity relationship and characterization of 1-(aryl)-3-(4-(amino)benzyl)urea transient receptor potential vanilloid 1 (TRPV1) antagonists have been studied. Compounds with a structure akin to this compound showed promising results in animal models of pain, suggesting their potential use in pain management (Perner et al., 2007).

Properties

IUPAC Name

1-(1-benzoyl-3,4-dihydro-2H-quinolin-7-yl)-3-(4-butoxyphenyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H29N3O3/c1-2-3-18-33-24-15-13-22(14-16-24)28-27(32)29-23-12-11-20-10-7-17-30(25(20)19-23)26(31)21-8-5-4-6-9-21/h4-6,8-9,11-16,19H,2-3,7,10,17-18H2,1H3,(H2,28,29,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOSZNPRRXYVVQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)NC(=O)NC2=CC3=C(CCCN3C(=O)C4=CC=CC=C4)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H29N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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